molecular formula C11H11N3 B12981196 5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline

5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline

Cat. No.: B12981196
M. Wt: 185.22 g/mol
InChI Key: CCWULSWREUAVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline: is a heterocyclic compound that belongs to the imidazoquinoxaline family. . The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-methyl-4H-imidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H11N3/c1-13-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13/h2-7H,8H2,1H3

InChI Key

CCWULSWREUAVCQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=NC=CN2C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.